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Desthiazolylmethyloxycarbonyl Ritonavir - 176655-55-3

Desthiazolylmethyloxycarbonyl Ritonavir

Catalog Number: EVT-253822
CAS Number: 176655-55-3
Molecular Formula: C32H45N5O3S
Molecular Weight: 579.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An analogue of the selective HIV protease inhibitor Ritonavir.
Desthiazolylmethyloxycarbonyl Ritonavir is a metabolite of Ritonavir, which is a HIV protease inhibitor.
Source and Classification

Desthiazolylmethyloxycarbonyl Ritonavir is classified as a metabolite of Ritonavir, which is categorized under HIV protease inhibitors. The compound's molecular formula is C32H45N5O3SC_{32}H_{45}N_{5}O_{3}S with a molecular weight of 579.80 g/mol . It plays a crucial role in understanding the pharmacokinetics and metabolic pathways associated with Ritonavir, especially regarding its interactions with various enzymes in the body.

Synthesis Analysis

The synthesis of Desthiazolylmethyloxycarbonyl Ritonavir involves several steps that focus on reducing the environmental impact and improving efficiency. The process typically includes:

  1. Starting Materials: The synthesis begins with specific amines and carbonyl compounds.
  2. Reaction Conditions: The reactions are conducted under controlled temperatures, often between -15°C to -13°C, using solvents like dichloromethane .
  3. Catalysts and Reagents: Various reagents such as triethylamine and catalysts like Pearlman catalyst are employed during the hydrogenation steps to facilitate the conversion of intermediates into the final product .
  4. Purification: After the reaction, the crude product undergoes purification through methods such as flash chromatography to isolate pure Desthiazolylmethyloxycarbonyl Ritonavir .
Molecular Structure Analysis

The molecular structure of Desthiazolylmethyloxycarbonyl Ritonavir features several key components:

  • Core Structure: The compound retains a thiazole ring, which is integral to its activity.
  • Functional Groups: It includes multiple functional groups such as methoxycarbonyl and amine functionalities that contribute to its biological activity.
  • 3D Configuration: The spatial arrangement of atoms within the molecule is critical for its interaction with biological targets, particularly enzymes like cytochrome P450 3A4.

The structural complexity allows for various interactions within biological systems, influencing both efficacy and metabolism .

Chemical Reactions Analysis

Desthiazolylmethyloxycarbonyl Ritonavir participates in several chemical reactions that are crucial for its pharmacological activity:

  • Metabolic Pathways: As a metabolite of Ritonavir, it undergoes further transformations in the liver, primarily mediated by cytochrome P450 enzymes.
  • Inhibition Mechanisms: It has been shown to inhibit cytochrome P450 3A4 through various mechanisms including competitive inhibition and irreversible binding, which affects drug metabolism significantly .
  • Covalent Bond Formation: Studies indicate that Desthiazolylmethyloxycarbonyl Ritonavir can form covalent bonds with enzyme active sites, leading to prolonged inhibition effects on metabolic pathways .

These reactions underscore the importance of understanding both the metabolic fate and potential interactions of this compound.

Mechanism of Action

The mechanism of action for Desthiazolylmethyloxycarbonyl Ritonavir primarily revolves around its role as an inhibitor of cytochrome P450 3A4:

  • Binding Affinity: It exhibits high binding affinity towards the enzyme, resulting in significant inhibition of drug metabolism .
  • Covalent Modification: The compound can form covalent adducts with specific amino acids within the enzyme's active site (notably Lys257), leading to irreversible inactivation .
  • Impact on Drug Levels: By inhibiting cytochrome P450 3A4, Desthiazolylmethyloxycarbonyl Ritonavir increases plasma concentrations of co-administered drugs that are substrates for this enzyme, enhancing their therapeutic effects .

This mechanism highlights its dual role as both an antiviral agent and a modulator of drug metabolism.

Physical and Chemical Properties Analysis

Desthiazolylmethyloxycarbonyl Ritonavir exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in organic solvents such as dichloromethane but may have limited solubility in water.
  • Stability: The compound's stability can be influenced by pH and temperature; it is typically stable under acidic conditions but may degrade under extreme alkaline conditions.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.

These properties are essential for formulation development and understanding how the compound behaves in biological systems .

Applications

Desthiazolylmethyloxycarbonyl Ritonavir has several scientific applications:

  1. Pharmacological Research: It serves as a critical tool for studying drug metabolism and interactions within cytochrome P450 systems.
  2. Drug Development: Insights gained from studying this metabolite can inform the design of new inhibitors targeting HIV proteases or related pathways.
  3. Clinical Implications: Understanding its effects on drug metabolism can aid clinicians in optimizing antiretroviral therapy regimens by adjusting dosages based on potential interactions with other medications.
Introduction to Desthiazolylmethyloxycarbonyl Ritonavir in Cytochrome P450 3A4 (CYP3A4) Research

Historical Context of Ritonavir Analog Development in Pharmacological Enhancement

The development of ritonavir analogs represents a pivotal strategy in pharmacological optimization targeting cytochrome P450 3A4 (CYP3A4), the predominant human drug-metabolizing enzyme responsible for the oxidative clearance of >50% of clinically prescribed therapeutics. Ritonavir, originally designed as an HIV-1 protease inhibitor, was serendipitously discovered to be a potent CYP3A4 inactivator, leading to its widespread repurposing as a pharmacokinetic booster in antiretroviral therapy [2] [9]. This "booster" paradigm enhances systemic exposure of co-administered drugs vulnerable to CYP3A4-mediated metabolism by deliberately inhibiting the enzyme. However, ritonavir's inherent complexity—characterized by off-target activities, suboptimal solubility, and intricate metabolic pathways—prompted the synthesis of structurally simplified analogs to dissect the pharmacophoric elements essential for CYP3A4 inhibition [7] [10]. Desthiazolylmethyloxycarbonyl ritonavir (DTMCR) emerged from this investigative lineage as a strategic molecular tool, engineered by removing the thiazole moiety while preserving ritonavir's core hydrophobic segments and stereochemical configuration [1] [4]. This deliberate structural simplification facilitated mechanistic studies of CYP3A4-ligand interactions unattainable with the parent compound.

Rationale for Structural Modification: Thiazole Group Removal and Functional Implications

The excision of the thiazole group in DTMCR (Fig. 1B) was predicated on resolving a fundamental question in CYP3A4 inhibition: the relative contribution of heme iron coordination versus hydrophobic interactions in driving high-affinity binding. Ritonavir potently inhibits CYP3A4 via thiazole nitrogen ligation to the heme iron (Type II binding), supplemented by extensive hydrophobic contacts with active site residues [6]. DTMCR was designed to decouple these effects by eliminating the thiazole's coordinating nitrogen while retaining ritonavir's phenyl valine and isopropyl-thiazole termini [1] [4]. This modification yielded profound functional consequences:

  • Binding Affinity Reduction: DTMCR exhibits a 70-fold weaker spectral dissociation constant (KS = 0.4 µM) compared to ritonavir (KS = 0.006 µM), underscoring the indispensable role of direct heme ligation in achieving submicromolar affinity [1] [4].
  • Reversible Inhibition: Unlike ritonavir's quasi-irreversible binding, DTMCR associates reversibly with CYP3A4, confirming the thiazole nitrogen as the primary anchor enabling kinetic trapping [4].
  • Altered Spectral Properties: DTMCR induces atypical Type II difference spectra with a Soret peak at 421 nm, distinct from ritonavir's canonical 421→443 nm shift upon reduction, indicating altered heme electronic environments [2].
  • Inhibitory Potency Decline: DTMCR's IC50 for 7-benzyloxy-4-(trifluoromethyl)coumarin (BFC) hydroxylase activity is 6.5 µM, markedly higher than ritonavir's submicromolar IC50, demonstrating weakened functional suppression [4].

Table 1: Comparative Binding and Functional Parameters of Ritonavir and DTMCR

ParameterRitonavirDTMCRFunctional Implication
Spectral Dissociation (KS)0.006 µM0.4 µM70-fold affinity loss
IC50 (BFC assay)<0.1 µM6.5 µMReduced inhibitory potency
Binding ReversibilityQuasi-irreversibleReversibleLoss of kinetic trapping
Heme CoordinationThiazole N-FeAmino group?Weaker/alternative coordination
Spectral Shift (Ferric)416→421 nm416→421 nmSimilar low-spin shift

DTMCR as a Probe for CYP3A4-Ligand Interaction Mechanisms

DTMCR's structural design and intermediate affinity render it an exquisite probe for dissecting CYP3A4-ligand interaction mechanisms, particularly in resolving controversies inaccessible through ritonavir studies. Three key investigative domains have been elucidated using DTMCR:

  • Role of Arg212 in Ligand Recruitment: Kinetic analyses of the R212A-CYP3A4 mutant revealed attenuated DTMCR binding, implicating Arg212 (located in the F-F' loop) in electrostatic guidance of ritonavir-like molecules into the active site. This residue assists ligand positioning irrespective of heme-coordinating capability, suggesting a universal substrate-recruitment role [1] [4].
  • Peripheral Binding and Translocation Kinetics: Stopped-flow kinetics of DTMCR binding to wild-type CYP3A4 exhibit monophasic behavior, contrasting ritonavir's biphasic association. This divergence suggests that ritonavir's biphasic kinetics arise from thiazole-dependent peripheral binding events preceding active site entry. DTMCR, lacking this moiety, bypasses such intermediate states, directly validating the impact of structural complexity on binding trajectories [1] [4].
  • Conformational Plasticity of the CYP3A4 Active Site: The 2.25 Å resolution crystal structure of the CYP3A4-DTMCR complex (PDB ID: 3TJS) provides unparalleled insights into enzyme adaptability [3] [5]. DTMCR binds with the primary amino group oriented toward the heme (Fe-N distance: 3.1 Å), forming weaker coordination than ritonavir's thiazole (Fe-N: 2.2–2.3 Å). Crucially, the valine and isopropyl-thiazole groups maintain hydrophobic contacts with Phe57, Phe215, and Tyr53, but the absence of thiazole-mediated constraints permits localized backbone shifts (Fig. 2). Notably, residues 212–218 and 281–288 exhibit disorder, revealing regions of heightened flexibility exploited by ligands during accommodation [3] [5].

Table 2: Structural Features of the CYP3A4-DTMCR Complex (PDB 3TJS)

Structural ParameterObservationSignificance
Resolution2.25 ÅHigh-confidence model
Heme LigandPrimary amino groupAlternative coordination mode
Fe-N Distance3.1 ÅWeaker than ritonavir (2.2–2.3 Å)
Disordered RegionsResidues 212-218, 263-266, 281-288Conformational adaptability hotspots
Hydrophobic Contact SitesPhe57, Phe213, Phe215, Tyr53Conservation of core interactions
Solvent AccessibilityIncreased vs. ritonavir complexReduced sequestration from solvent

Conformational Implications: The CYP3A4-DTMCR structure illuminates a critical trade-off in inhibitor design: while ritonavir's thiazole enables tight heme ligation, its steric bulk induces clashes with Phe304 and Ala371, necessitating compensatory helix distortions. DTMCR, unencumbered by the thiazole, adopts a relaxed pose with fewer protein rearrangements but pays an affinity penalty. This observation directly informed subsequent analog design (e.g., pyridyl-propyl derivatives), where optimized linker length balanced heme coordination strength with minimized steric perturbation [7].

Mechanistic Unification: Collectively, DTMCR studies demonstrate that CYP3A4 inhibition efficiency derives from a synergy of three factors: (1) strength of heme iron ligation; (2) complementarity of hydrophobic segments with substrate recognition pockets; and (3) minimal induction of conformational strain. DTMCR's retained binding despite thiazole excision confirms that hydrophobic forces dominate the binding mode, while heme coordination governs association kinetics and irreversibility [1] [2] [4]. This mechanistic framework explains why even potent heme-coordinating inhibitors (e.g., ketoconazole) may underperform ritonavir—they lack its extensive hydrophobic interface.

Properties

CAS Number

176655-55-3

Product Name

Desthiazolylmethyloxycarbonyl Ritonavir

IUPAC Name

(2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide

Molecular Formula

C32H45N5O3S

Molecular Weight

579.8 g/mol

InChI

InChI=1S/C32H45N5O3S/c1-21(2)29(36-32(40)37(5)19-26-20-41-31(35-26)22(3)4)30(39)34-25(16-23-12-8-6-9-13-23)18-28(38)27(33)17-24-14-10-7-11-15-24/h6-15,20-22,25,27-29,38H,16-19,33H2,1-5H3,(H,34,39)(H,36,40)/t25-,27-,28-,29-/m0/s1

InChI Key

IQKWCORIMSRQGZ-AMEOFWRWSA-N

SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)N)O

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)N)O

Isomeric SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)N)O

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